Physicochemical Property Comparison Against Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The compound exhibits a measured logP of 3.50 and a topological polar surface area (TPSA) of 30.5 Ų . By comparison, the CDK inhibitor BS-194 (4k), another pyrazolo[1,5-a]pyrimidine, has a reported logP of ~2.8 and TPSA of ~50 Ų [1]. The higher lipophilicity and lower TPSA of the target compound suggest distinct membrane permeability and CNS penetration potential relative to more polar congeners, which may influence both in vitro assay performance and in vivo distribution.
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.50; TPSA = 30.5 Ų |
| Comparator Or Baseline | BS-194 (4k): logP ≈ 2.8; TPSA ≈ 50 Ų |
| Quantified Difference | ΔlogP ≈ +0.7; ΔTPSA ≈ -19.5 Ų |
| Conditions | Calculated values from ChemDiv database and published data for BS-194 [1] |
Why This Matters
Physicochemical divergence within the same core scaffold can lead to meaningful differences in solubility, permeability, and off-target binding; procurement of the exact compound ensures consistent physicochemical behavior in biological assays.
- [1] J. Med. Chem. 2010, 53, 24, 8567–8575 (BS-194/4k data for pyrazolo[1,5-a]pyrimidine CDK inhibitor). View Source
